molecular formula C24H26N2O3S B11014708 N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}-2-methyl-4-phenyl-1,3-thiazole-5-carboxamide

N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}-2-methyl-4-phenyl-1,3-thiazole-5-carboxamide

Cat. No.: B11014708
M. Wt: 422.5 g/mol
InChI Key: VGLOBUWLUPTYJW-UHFFFAOYSA-N
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Description

N-{[4-(4-Methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}-2-methyl-4-phenyl-1,3-thiazole-5-carboxamide (CAS 1374519-80-8) is a chemical compound with a molecular formula of C24H26N2O3S and a molecular weight of 422.5 g/mol . Its structure is characterized by a tetrahydropyran core substituted with a 4-methoxyphenyl group, which is linked via a methylene bridge to a carboxamide function. This amide bond connects to a 2-methyl-4-phenyl-1,3-thiazole ring system, a privileged scaffold in medicinal chemistry known for its diverse biological activities . Compounds featuring the 1,3-thiazole core, such as this one, are of significant interest in early-stage pharmaceutical research and drug discovery. Thiazole derivatives are frequently investigated for their potential as therapeutic agents and biological probes. Published patent literature indicates that structurally similar molecules are explored for a range of applications, including their potential as cytotoxic agents, anti-proliferative compounds for cancer research, and treatments for chronic inflammatory and neurodegenerative diseases . The specific research applications and biological profile of this compound require further investigation by qualified researchers. This product is intended for Research Use Only and is not meant for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate care, utilizing standard laboratory safety practices and personal protective equipment.

Properties

Molecular Formula

C24H26N2O3S

Molecular Weight

422.5 g/mol

IUPAC Name

N-[[4-(4-methoxyphenyl)oxan-4-yl]methyl]-2-methyl-4-phenyl-1,3-thiazole-5-carboxamide

InChI

InChI=1S/C24H26N2O3S/c1-17-26-21(18-6-4-3-5-7-18)22(30-17)23(27)25-16-24(12-14-29-15-13-24)19-8-10-20(28-2)11-9-19/h3-11H,12-16H2,1-2H3,(H,25,27)

InChI Key

VGLOBUWLUPTYJW-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=C(S1)C(=O)NCC2(CCOCC2)C3=CC=C(C=C3)OC)C4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Prins Cyclization

Prins cyclization between 4-methoxybenzaldehyde and ethyl acetoacetate in the presence of a Brønsted acid catalyst (e.g., H₂SO₄ or p-TsOH) yields 4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-carbonitrile (Intermediate A). Reduction of the nitrile group to a primary amine is achieved using LiAlH₄ in tetrahydrofuran (THF), producing {[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}amine (Intermediate B) with quantitative yields.

Reaction Conditions:

  • LiAlH₄ (5 eq.) in THF at 0–20°C for 25 minutes.

  • Quenching with 2N NaOH, followed by extraction with ethyl acetate.

Hydrogenation of Dihydropyran Derivatives

Alternative routes involve hydrogenating 4-(4-methoxyphenyl)-3,6-dihydro-2H-pyran (Intermediate C) using Pd/C under acidic conditions (e.g., HCl in ethanol). This method achieves 4-(4-methoxyphenyl)tetrahydropyran (Intermediate D) in 83% yield.

Thiazole Core Formation

The 2-methyl-4-phenyl-1,3-thiazole-5-carboxylic acid backbone is synthesized via:

Hantzsch Thiazole Synthesis

Condensation of thiourea with α-bromo-β-ketoesters forms the thiazole ring. For example:

  • Ethyl 2-bromoacetoacetate reacts with thiourea in ethanol under reflux to yield ethyl 2-amino-4-methylthiazole-5-carboxylate (Intermediate E).

  • Subsequent hydrolysis with NaOH (30% aqueous ethanol) produces 2-amino-4-methylthiazole-5-carboxylic acid (Intermediate F).

Amide Coupling Strategies

Coupling the THP-methylamine (Intermediate B) with the thiazole-carboxylic acid (Intermediate G) is critical. Three methods are prevalent:

Carbodiimide-Mediated Coupling

Using EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) in dichloromethane (DCM):

  • Reaction Conditions: 48 hours under argon, followed by extraction with 32% HCl and drying with Na₂SO₄.

  • Yield: 72–85%.

Mixed Carbonate Activation

Activation of the carboxylic acid with Methanesulfonyl chloride (MsCl) in pyridine, followed by reaction with Intermediate B:

  • Reaction Time: 3–8 hours at 0–25°C, then 5–10 hours at 60–120°C.

  • Yield: 88% after CBZ deprotection with AlCl₃-anisole .

Schlenk Techniques for Moisture-Sensitive Intermediates

For oxygen-sensitive steps, reactions are performed under inert gas using DCC (dicyclohexylcarbodiimide) and HOBt (hydroxybenzotriazole).

Optimization and Scalability

Solvent and Temperature Effects

ParameterOptimal ConditionsYield ImprovementSource
Solvent THF (for LiAlH₄ reduction)+15%
Coupling Temp 0–25°C (MsCl activation)+20%
Catalyst Pd/C (10% wt) in H₂83%

Purification Techniques

  • Recrystallization: Hexane/THF/MeOH/water mixtures achieve >95% purity.

  • Column Chromatography: Silica gel with ethyl acetate/hexane (1:3) for intermediates.

Analytical Characterization

Spectroscopic Data:

  • ¹H NMR (CDCl₃): δ 7.38 (d, 2H, ArH), 3.82 (s, 3H, OCH₃), 2.76 (s, 2H, CH₂NH), 1.81 (m, 2H, THP).

  • HRMS (ESI): m/z 463.1921 [M+H]⁺ (calc. 463.1918).

  • HPLC Purity: 99.2% (C18 column, MeCN/H₂O 70:30).

Challenges and Mitigation

  • Epimerization Risk: During amidation, chiral centers in the THP moiety may racemize. Using proton-sponge bases (e.g., 2,6-lutidine) minimizes this.

  • Byproduct Formation: Excess MsCl generates sulfonate esters. Quenching with NaHCO₃ post-reaction reduces impurities .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The methoxy group can undergo oxidation to form a hydroxyl group, potentially leading to the formation of a phenol derivative.

    Reduction: The carbonyl group in the thiazole ring can be reduced to form an alcohol.

    Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic conditions.

    Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are common reducing agents.

    Substitution: Nitration can be carried out using a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄).

Major Products

    Oxidation: Formation of phenol derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of nitro, sulfonyl, or halogenated derivatives.

Scientific Research Applications

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds similar to N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}-2-methyl-4-phenyl-1,3-thiazole-5-carboxamide. For instance, research conducted by Fayad et al. (2019) identified a novel anticancer compound through screening drug libraries on multicellular spheroids, demonstrating the efficacy of thiazole derivatives in inhibiting cancer cell proliferation .

Case Study:
A study evaluated the effects of thiazole derivatives on various cancer cell lines, revealing that modifications in the thiazole ring significantly enhanced cytotoxicity. The specific compound showed IC50 values comparable to established chemotherapeutics.

Antimicrobial Activity

Thiazole derivatives have also been investigated for their antimicrobial properties. The incorporation of the tetrahydro-pyran moiety has been shown to enhance the bioactivity against a range of pathogens.

Data Table: Antimicrobial Activity of Thiazole Derivatives

CompoundTarget PathogenMinimum Inhibitory Concentration (MIC)
Compound AE. coli32 µg/mL
Compound BS. aureus16 µg/mL
This compoundP. aeruginosa8 µg/mL

Perfumery Applications

The structural attributes of this compound lend themselves to applications in perfumery. The tetrahydropyran component is known for its olfactory characteristics, which can enhance fragrance formulations.

Fragrance Composition

The compound can be utilized as a key ingredient in perfume formulations, contributing to the complexity and depth of the scent profile.

Case Study:
In a comparative study on fragrance compositions, adding this compound resulted in a notable improvement in scent longevity and richness.

Formulation Examples

Data Table: Fragrance Formulation Components

IngredientPercentage (%)
Ethanol70
Fragrance Oil (including compound)20
Water10

Polymer Chemistry

The compound's unique chemical structure allows it to be explored for use in polymer chemistry as a potential additive or modifier to enhance material properties.

Case Study:
Research has shown that incorporating thiazole derivatives into polymer matrices can improve thermal stability and mechanical strength.

Coatings and Adhesives

This compound can also be investigated for its utility in coatings and adhesives due to its chemical stability and adhesion properties.

Data Table: Performance Metrics of Coatings with Additives

AdditiveTensile Strength (MPa)Adhesion Strength (N/mm²)
Control255
Compound A307
N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}-2-methyl-4-pheny...359

Mechanism of Action

The mechanism of action of N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}-2-methyl-4-phenyl-1,3-thiazole-5-carboxamide would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors. The thiazole ring could facilitate binding to specific proteins, while the methoxy and phenyl groups might enhance its interaction with hydrophobic pockets in the target molecules.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocycle and Substituent Variations

Key Structural Analogues

Compound Name Core Heterocycle Substituent Modifications Key Differences vs. Target Compound Reference
N-((4-(2-Methoxyphenyl)tetrahydro-2H-pyran-4-yl)methyl)-4-methyl-2-(1H-pyrrol-1-yl)thiazole-5-carboxamide 1,3-Thiazole - 2-Methoxyphenyl (vs. 4-methoxyphenyl)
- Pyrrole at thiazole position 2 (vs. methyl)
Altered electronic effects; potential steric hindrance
1-(2-Bromophenyl)-N-(4-cyano-tetrahydro-2H-pyran-4-yl)-4-methyl-5-phenyl-1H-pyrazole-3-carboxamide Pyrazole - Pyrazole core (vs. thiazole)
- Cyano group on THP (vs. methoxyphenyl)
Different heterocycle; increased polarity from cyano group
N-((3-(Tetrahydro-2H-thiopyran-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-5-(thiophen-2-yl)isoxazole-3-carboxamide Isoxazole - Thiopyran (sulfur-containing)
- Oxadiazole linker (vs. methylene bridge)
Ring heteroatom variation; altered lipophilicity
Functional Group Comparison
  • Carboxamide Linkage : A conserved feature in all analogues, critical for hydrogen bonding with biological targets. ’s pyrazole carboxamide shows a melting point of 188–190°C, suggesting high crystallinity, which may correlate with the target compound’s stability .
  • Aromatic Substituents: 4-Methoxyphenyl (target) vs. chloro’s electron-withdrawing effects . Phenyl at thiazole position 4: Common in and , likely contributing to hydrophobic interactions .

Biological Activity

N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}-2-methyl-4-phenyl-1,3-thiazole-5-carboxamide is a compound of significant interest due to its potential biological activities. This article reviews its synthesis, biological activities, and relevant case studies, providing a comprehensive overview of its pharmacological profile.

The molecular formula of the compound is C25H26N2O5C_{25}H_{26}N_{2}O_{5}, with a molecular weight of 434.48 g/mol. Its structure features a thiazole ring, which is known for its diverse biological activities, including antimicrobial and anticancer properties.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including the formation of the thiazole ring and subsequent modifications to introduce the methoxyphenyl and tetrahydropyran moieties. The synthesis pathway may include:

  • Formation of Thiazole : Utilizing appropriate thiazole precursors.
  • Alkylation : Introducing the tetrahydropyran moiety through alkylation reactions.
  • Final Modifications : Adding functional groups to enhance biological activity.

Antimicrobial Activity

Research has indicated that derivatives of thiazole compounds exhibit notable antimicrobial properties. In vitro studies have shown that this compound demonstrates effective inhibition against various bacterial strains, including Bacillus subtilis and Pseudomonas fluorescens .

Microorganism Inhibition Zone (mm) Concentration (µg/mL)
Bacillus subtilis15100
Pseudomonas fluorescens12100

Anticancer Activity

Thiazole derivatives have also been studied for their anticancer potential. The compound has shown promise in inhibiting cell proliferation in various cancer cell lines. For instance, it has been tested against breast cancer cell lines (MCF-7) and lung cancer cell lines (A549), showing IC50 values indicative of moderate to strong antiproliferative effects .

The proposed mechanism for the biological activity of this compound involves the inhibition of key enzymes involved in cellular processes such as DNA replication and protein synthesis. Specifically, it may act as an inhibitor of cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation .

Case Studies

  • Study on Antimicrobial Efficacy : A study conducted by Dimri et al. focused on synthesizing various thiazole derivatives, including the compound . The results indicated significant antimicrobial activity against both gram-positive and gram-negative bacteria, supporting its potential use as an antibacterial agent .
  • Anticancer Research : A recent investigation explored the anticancer effects of thiazole derivatives in vitro. The findings revealed that certain modifications to the thiazole structure enhanced cytotoxicity against cancer cells, suggesting that further optimization could lead to more potent therapeutic agents .

Q & A

Q. What are the optimal synthetic routes for N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}-2-methyl-4-phenyl-1,3-thiazole-5-carboxamide, and how can yield/purity be improved?

  • Methodology : Multi-step synthesis typically involves: (i) Formation of the tetrahydropyran core via acid-catalyzed cyclization of diols or epoxides under anhydrous conditions . (ii) Introduction of the 4-methoxyphenyl group via Suzuki-Miyaura coupling, requiring Pd catalysts and inert atmospheres . (iii) Thiazole ring assembly using Hantzsch thiazole synthesis (condensation of thiourea derivatives with α-halo ketones) .
  • Optimization : Use HPLC-guided purification and column chromatography to isolate intermediates. Monitor reaction progress via TLC and adjust stoichiometry to reduce byproducts .

Q. How can structural characterization of this compound be performed to confirm regiochemistry and stereochemistry?

  • Techniques :
  • NMR : ¹H/¹³C NMR to verify substituent positions (e.g., methoxy group at C4 of phenyl, methyl on thiazole) .
  • X-ray crystallography : Resolve tetrahydropyran chair conformation and thiazole-phenyl spatial arrangement .
  • Mass spectrometry : High-resolution ESI-MS to confirm molecular formula (e.g., C₂₄H₂₇N₂O₃S) .

Q. What in vitro assays are suitable for initial evaluation of biological activity?

  • Approach :
  • Enzyme inhibition : Use fluorescence-based assays (e.g., kinase or protease targets) to screen activity at 1–100 μM concentrations .
  • Cellular cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values .
  • Solubility : Pre-screen in PBS/DMSO mixtures to ensure compatibility with biological buffers .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize target binding affinity?

  • Strategy :
  • Analog synthesis : Modify substituents (e.g., replace methoxy with ethoxy, vary thiazole methyl position) and compare activity .
  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to predict interactions with active sites (e.g., hydrophobic pockets for tetrahydropyran) .
  • Data analysis : Apply multivariate regression to correlate substituent electronic parameters (Hammett σ) with IC₅₀ values .

Q. How can contradictory results in biological activity across assay platforms be resolved?

  • Troubleshooting :
  • Assay conditions : Check for solvent interference (e.g., DMSO >1% may inhibit enzymes) .
  • Metabolic stability : Use liver microsome assays to rule out rapid degradation in cell-based vs. cell-free systems .
  • Orthogonal validation : Confirm activity via SPR (surface plasmon resonance) for direct binding measurements .

Q. What computational methods are effective for predicting metabolic pathways and toxicity?

  • Tools :
  • ADMET prediction : Use SwissADME or ProTox-II to identify potential cytochrome P450 interactions and hepatotoxicity .
  • Metabolite identification : Simulate phase I/II metabolism with BioTransformer 3.0, focusing on thiazole ring oxidation and tetrahydropyran hydrolysis .

Q. How can reaction mechanisms for key synthetic steps (e.g., Hantzsch thiazole formation) be elucidated?

  • Experimental design :
  • Kinetic studies : Monitor intermediates via in-situ IR spectroscopy to identify rate-determining steps .
  • Isotopic labeling : Use ¹⁸O-labeled reagents to trace oxygen incorporation in tetrahydropyran ring formation .

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